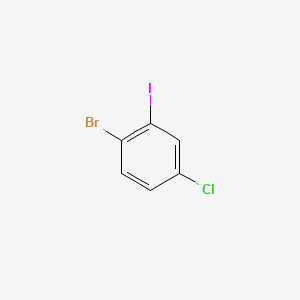

1-Bromo-4-chloro-2-iodobenzene

Descripción general

Descripción

1-Bromo-4-chloro-2-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .

Synthesis Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is available in the physical form of light yellow to brown powder or crystals or liquid .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-iodobenzene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is a light yellow to brown powder or crystals or liquid .Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-4-chloro-2-iodobenzene is often used as a starting material in organic synthesis . It can be used to synthesize a variety of complex organic molecules, contributing to the development of new drugs and materials.

Desilylation and Coupling of Silylated Alkynes

This compound can act as a reagent for in situ desilylation and coupling of silylated alkynes . This process is crucial in the synthesis of various organic compounds.

Total Syntheses of Alkaloids

1-Bromo-4-chloro-2-iodobenzene can be used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin . These alkaloids have potential applications in medicinal chemistry.

Copper-free Sonogashira Coupling

This compound can be used as a substrate in copper-free Sonogashira coupling in aqueous acetone . This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals.

Synthesis of Tetrasubstituted Alkenes

1-Bromo-4-chloro-2-iodobenzene can be employed in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . Tetrasubstituted alkenes are important building blocks in organic synthesis.

Research and Development

Due to its unique chemical properties, 1-Bromo-4-chloro-2-iodobenzene is often used in research and development laboratories . It can be used to study new reactions and develop new synthetic methodologies.

Mecanismo De Acción

Target of Action

1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of 1-Bromo-4-chloro-2-iodobenzene contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .

Biochemical Pathways

1-Bromo-4-chloro-2-iodobenzene is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Result of Action

The result of 1-Bromo-4-chloro-2-iodobenzene’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .

Action Environment

The action of 1-Bromo-4-chloro-2-iodobenzene is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .

Safety and Hazards

1-Bromo-4-chloro-2-iodobenzene is considered hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)